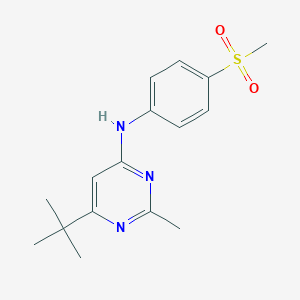
6-tert-butyl-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-butyl-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine, or 6-TBMSPMA, is a novel compound that has been studied extensively in recent years. Its unique properties make it an attractive candidate for a variety of applications in the scientific research field.
Mécanisme D'action
The mechanism of action of 6-TBMSPMA is not yet fully understood. However, it is believed to interact with proteins by forming hydrogen bonds with the side chains of amino acid residues. This interaction is thought to alter the conformation of the protein and thus, its function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-TBMSPMA are not yet fully understood. However, it is believed to have an effect on the activity of certain enzymes, such as acetylcholinesterase. Additionally, it has been found to inhibit the growth of certain bacteria, such as Escherichia coli, and to have a cytotoxic effect on certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-TBMSPMA in lab experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is highly stable in aqueous solutions. Additionally, it is not toxic to humans, making it a safe compound to work with. However, its mechanism of action is not yet fully understood, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for 6-TBMSPMA. It could be further studied to better understand its mechanism of action and biochemical and physiological effects. Additionally, it could be used to develop new inhibitors of enzymes and to study the structure and function of other proteins. Additionally, it could be used to develop new drugs and treatments for diseases such as HIV and cancer. Finally, it could be used to develop new diagnostic tests and treatments for bacterial infections.
Méthodes De Synthèse
6-TBMSPMA was first synthesized in a three-step process. First, 4-methanesulfonylphenyl-2-methylpyrimidine-4-amine was synthesized from the reaction of 4-methanesulfonylphenyl-2-methylpyrimidine and triethylamine. This was followed by the reaction of 4-methanesulfonylphenyl-2-methylpyrimidine-4-amine with tert-butyl bromide to form 6-tert-butyl-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine. Finally, the compound was purified by recrystallization.
Applications De Recherche Scientifique
6-TBMSPMA has been studied extensively in recent years. It has been found to be a valuable tool for studying the structure and function of proteins. For example, it has been used to study the structure of the human immunodeficiency virus (HIV) protease and the mechanism of action of its inhibitors. Additionally, it has been used to study the structure and function of the enzyme acetylcholinesterase and its inhibitors.
Propriétés
IUPAC Name |
6-tert-butyl-2-methyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-17-14(16(2,3)4)10-15(18-11)19-12-6-8-13(9-7-12)22(5,20)21/h6-10H,1-5H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPNWSYEAGGVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-butyl-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6434825.png)
![4,5-dimethyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine dihydrochloride](/img/structure/B6434833.png)
![N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide](/img/structure/B6434834.png)
![4-tert-butyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434842.png)
![3-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434845.png)
![1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B6434848.png)
![1-(2-methyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434850.png)
![N-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide](/img/structure/B6434857.png)
![2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6434880.png)
![1-(2-methyl-1-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434890.png)
![4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6434894.png)
![N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide](/img/structure/B6434907.png)
![4-tert-butyl-2-methyl-6-{4-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6434914.png)
![2-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6434920.png)